molecular formula C17H36O B3044859 6,10,13-Trimethyltetradecan-1-ol CAS No. 100508-45-0

6,10,13-Trimethyltetradecan-1-ol

Cat. No.: B3044859
CAS No.: 100508-45-0
M. Wt: 256.5 g/mol
InChI Key: SRDMWNSAYUVWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,10,13-Trimethyltetradecan-1-ol is a branched-chain fatty alcohol with significant interest in the field of chemical ecology. It is recognized for its role as a pheromone component in certain insect species. Scientific studies have identified this compound and its derivatives, such as the corresponding aldehyde and isovalerate ester, in stink bugs, suggesting its function as an aggregation pheromone that attracts both adult sexes and larvae . Researchers can utilize this compound in field studies to understand insect behavior and develop sustainable pest management strategies . The compound has the molecular formula C17H36O and a molecular weight of 256.47 g/mol . Its CAS registry number is 100508-45-0 . This product is presented as a high-purity material for research applications. It is intended for use in laboratory settings only and is classified as "For Research Use Only" (RUO). It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the relevant safety data sheet (SDS) before handling.

Properties

CAS No.

100508-45-0

Molecular Formula

C17H36O

Molecular Weight

256.5 g/mol

IUPAC Name

6,10,13-trimethyltetradecan-1-ol

InChI

InChI=1S/C17H36O/c1-15(2)12-13-17(4)11-8-10-16(3)9-6-5-7-14-18/h15-18H,5-14H2,1-4H3

InChI Key

SRDMWNSAYUVWEY-UHFFFAOYSA-N

SMILES

CC(C)CCC(C)CCCC(C)CCCCCO

Canonical SMILES

CC(C)CCC(C)CCCC(C)CCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 5,9,13-Trimethyltetradecan-1-ol

  • Molecular Formula : C₁₇H₃₆O (same as the target compound).
  • Key Differences: The methyl groups are positioned at carbons 5, 9, and 13 instead of 6, 10, and 13.
  • Synthesis: Produced via hydrogenation of allylic alcohols in methanol with Pd/C catalysis (84% yield) .
  • Applications : Used in pheromone synthesis for insects like the rice moth (Corcyra cephalonica) .

Ether-Alcohols: 3,6,9,12-Tetraoxatetradecan-1-ol

  • Molecular Formula : C₁₀H₂₂O₅.
  • Molecular Weight : 222.28 g/mol .
  • Key Differences : Contains four ether oxygen atoms in the carbon chain, significantly increasing polarity and water solubility compared to the purely hydrocarbon-based 6,10,13-trimethyltetradecan-1-ol.
  • Applications : Used as a solvent or surfactant due to its amphiphilic nature.

Straight-Chain Alcohols: 1-Tridecanol

  • Molecular Formula : C₁₃H₂₈O.
  • Molecular Weight : 200.36 g/mol .
  • Shorter chain length results in lower viscosity and higher volatility.
  • Safety : Classified under GHS warnings for skin/eye irritation (H319) .

Unsaturated Alcohols: Tetradeca-2,5,8-trien-1-ol

  • Molecular Formula : C₁₄H₂₄O.
  • Molecular Weight : 208.34 g/mol .
  • Key Differences : Contains three conjugated double bonds (2,5,8-positions), enhancing reactivity in polymerization or oxidation reactions. The unsaturation reduces melting points compared to saturated analogs.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
6,10,13-Trimethyltetradecan-1-ol C₁₇H₃₆O 256.28 Branched, three methyl groups
5,9,13-Trimethyltetradecan-1-ol C₁₇H₃₆O 256.28 Positional isomer with shifted methyls
3,6,9,12-Tetraoxatetradecan-1-ol C₁₀H₂₂O₅ 222.28 Four ether oxygens, polar
1-Tridecanol C₁₃H₂₈O 200.36 Linear, no branching
Tetradeca-2,5,8-trien-1-ol C₁₄H₂₄O 208.34 Three conjugated double bonds

Research Findings and Implications

  • Branching Effects: The position of methyl groups in trimethyltetradecanols influences their crystallinity and solubility. For instance, 6,10,13-Trimethyltetradecan-1-ol’s branching may reduce melting points compared to linear analogs like 1-tridecanol .
  • Oxygen Incorporation : Ether-alcohols like 3,6,9,12-Tetraoxatetradecan-1-ol exhibit higher boiling points and miscibility with polar solvents due to oxygen atoms, making them distinct from purely aliphatic alcohols .
  • Reactivity : Unsaturated alcohols like Tetradeca-2,5,8-trien-1-ol are prone to oxidation and polymerization, limiting their stability in long-term storage .

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